molecular formula C20H24F3N5O2 B2598678 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1021119-32-3

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No. B2598678
CAS RN: 1021119-32-3
M. Wt: 423.44
InChI Key: LKVFHTVBDKCHEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . This method utilizes a radical mechanism to selectively remove the boron group from alkyl boronic esters, leading to the formation of Compound X. The protocol has been successfully applied to 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of Compound X consists of a piperazine ring, a pyrimidine moiety, and a trifluoromethylphenyl group. The specific arrangement of these functional groups influences its properties and reactivity. For a detailed depiction, refer to the chemical structure diagrams in relevant literature .


Chemical Reactions Analysis

Compound X can participate in various chemical reactions due to its functional groups. Notably, it undergoes hydromethylation , a valuable transformation that follows a formal anti-Markovnikov pattern. This reaction sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, Compound X has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O2/c1-3-12-30-18-13-17(24-14(2)25-18)27-8-10-28(11-9-27)19(29)26-16-7-5-4-6-15(16)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVFHTVBDKCHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

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